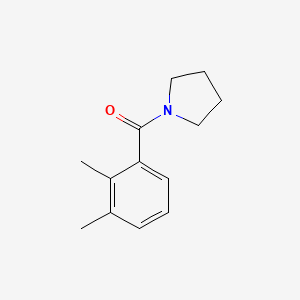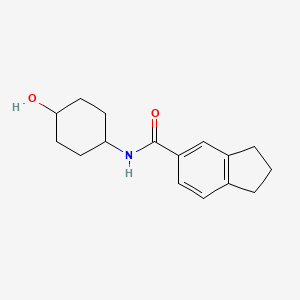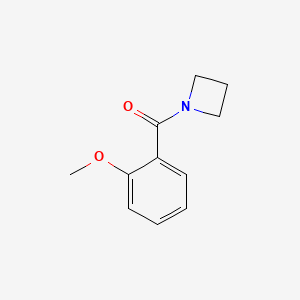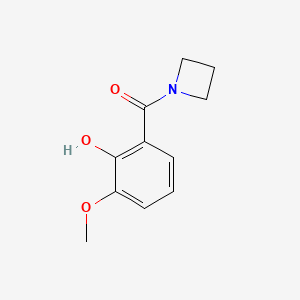
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone, also known as AZM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AZM is a member of the class of compounds known as naphthalenyl ketones and has been shown to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone is complex and involves a range of biochemical pathways. One of the primary mechanisms of action of this compound is its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, this compound has been shown to induce apoptosis, or cell death, in cancer cells by activating a range of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase, induce apoptosis in cancer cells, and improve cognitive function and memory. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential applications in the treatment of a range of diseases.
实验室实验的优点和局限性
One of the primary advantages of using Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone in lab experiments is its well-characterized mechanism of action and range of biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
未来方向
There are a number of potential future directions for research on Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone, including its potential applications in the treatment of Alzheimer's disease, cancer, and other diseases. Additionally, future research could focus on the development of new this compound derivatives with improved efficacy and reduced toxicity, as well as the development of new drug delivery systems to improve the bioavailability and targeting of this compound in the body. Overall, this compound represents a promising lead compound for the development of new drugs with a range of potential applications in scientific research.
合成方法
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone can be synthesized using a variety of methods, including the reaction of 2-acetonaphthone with azetidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to yield pure this compound.
科学研究应用
Azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have potential as a treatment for Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In cancer research, this compound has been shown to have potential as a chemotherapy agent due to its ability to induce apoptosis, or cell death, in cancer cells. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
属性
IUPAC Name |
azetidin-1-yl-(3-methoxynaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-14-10-12-6-3-2-5-11(12)9-13(14)15(17)16-7-4-8-16/h2-3,5-6,9-10H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOPPCDMXLZWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7474386.png)
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)





![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B7474439.png)

![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)